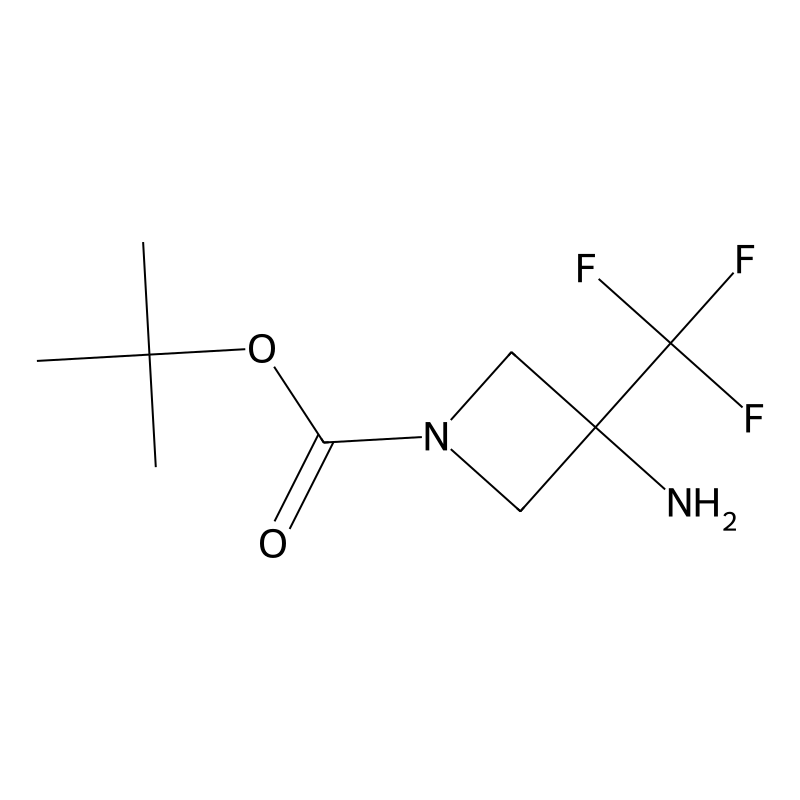

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes, which are valuable in the development of pharmaceuticals and agrochemicals. Methods of Application:

Synthesis: The compound undergoes [3+2] cycloadditions with dipolariphiles to generate small-ring spirocycles.

Peptide Synthesis

Scientific Field: Biochemistry Application Summary: Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is utilized in the synthesis of dipeptides, which are the building blocks of proteins. Methods of Application:

Ionic Liquids: The compound is used to prepare tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs).

Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences Application Summary: The compound serves as a precursor for the synthesis of heterocyclic amino acid derivatives, which have potential therapeutic applications. Methods of Application:

Aza-Michael Addition: NH-heterocycles are added to the compound to yield functionalized azetidines.

Asymmetric Synthesis

Scientific Field: Chiral Chemistry Application Summary: The compound is used in the asymmetric synthesis of chiral molecules, which are important for creating enantiomerically pure pharmaceuticals. Methods of Application:

Chiral Directing Group: The tert-butanesulfinyl group derived from the compound serves as a chiral directing group in nucleophilic additions.

Heterocyclic Chemistry

Scientific Field: Organic Chemistry Application Summary: The compound is involved in the preparation of azetidine-containing molecules, which are used in a wide range of synthetic products. Methods of Application:

Catalytic Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups into the azetidine ring.

Chemical Biology

Scientific Field: Chemical Biology Application Summary: The compound is explored for its role in modulating biological systems, particularly in the study of enzyme-substrate interactions. Methods of Application:

Enzyme Inhibition: The compound is used to design inhibitors that can selectively bind to enzymes.

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to the azetidine ring. Its molecular formula is C₉H₁₅F₃N₂O₂, and it has a molecular weight of 240.22 g/mol. The compound is typically found as a colorless to light yellow liquid and is sensitive to light and air, requiring storage under inert conditions to maintain its stability .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to react with electrophiles.

- Esterification: The carboxylate moiety can undergo reactions with alcohols to form esters.

- Reduction Reactions: The azetidine ring can be modified through reduction processes, potentially altering the nitrogen functionalities.

These reactions make tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate a versatile intermediate in organic synthesis.

Preliminary studies suggest that tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits biological activity, particularly in the context of medicinal chemistry. Its structural features may contribute to its potential as a drug candidate, although specific biological assays and mechanisms of action require further investigation. Notably, the compound has been classified as harmful if swallowed and can cause skin irritation .

Synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate typically involves:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Trifluoromethyl Group: This may involve electrophilic fluorination methods or the use of trifluoromethylating agents.

- Carboxylation: The introduction of the carboxylate group can be accomplished via standard carboxylation techniques.

These synthesis routes underline the compound's complexity and the need for careful reaction conditions to ensure high yields and purity .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has potential applications in:

- Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.

- Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

- Agricultural Chemistry: Potential use as an agrochemical or pesticide due to its biological activity.

The versatility of this compound makes it an attractive target for further research and development .

Interaction studies are crucial for understanding how tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate interacts with biological systems. These studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.

- Toxicological Profiles: Assessing safety and potential side effects associated with its use in various applications.

Such studies are essential for determining the feasibility of this compound in therapeutic contexts .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 | Lacks trifluoromethyl group |

| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 | Different side chain structure |

| Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | 1420852-13-6 | 0.91 | Contains an ethyl side chain |

| Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 1104083-23-9 | 0.91 | Hydroxymethyl substitution |

These comparisons highlight the uniqueness of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate, particularly its trifluoromethyl group which may enhance its biological activity and stability compared to similar compounds .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS: 1258652-24-2) is a fluorinated azetidine derivative with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 g/mol. Its structure features:

- A four-membered azetidine ring constrained by a tert-butyl carbamate group at the 1-position.

- A trifluoromethyl (-CF₃) substituent and a primary amino (-NH₂) group at the 3-position, creating a stereochemically dense scaffold.

The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(N)(C(F)(F)F)C1) and InChI key (RBWLULOEGYJHKZ-UHFFFAOYSA-N) highlight its unique spatial arrangement, which enables diverse reactivity. The tert-butyl group enhances steric protection, stabilizing the molecule during synthetic transformations, while the electron-withdrawing CF₃ group modulates electronic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅F₃N₂O₂ |

| Molecular Weight | 240.22 g/mol |

| XLogP3 | 1.06 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Historical Context in Fluorinated Heterocyclic Chemistry

The synthesis of fluorinated heterocycles emerged as a cornerstone of medicinal chemistry following the 1957 discovery of 5-fluorouracil, a fluoropyrimidine antimetabolite. Early methods focused on nucleophilic fluorination, but advances in transition-metal catalysis and strain-release functionalization later enabled efficient access to strained systems like azetidines.

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a milestone in CF₃-functionalized azetidine chemistry. Its first reported synthesis in the early 2010s leveraged β-lactam ring-opening strategies and aza-Michael additions to install the CF₃ group stereoselectively. For example, D’hooghe et al. demonstrated that 4-(trifluoromethyl)azetidin-2-ones could undergo reductive ring opening to yield aminopropane derivatives. Concurrently, organocatalytic [2+2] cycloadditions provided enantioselective routes to α-trifluoromethyl azetidines, underscoring its role in asymmetric synthesis.

Significance in Modern Synthetic Organic Chemistry

This compound is pivotal in three domains:

- Medicinal Chemistry: Serves as a building block for kinase inhibitors and antimicrobial agents, where the CF₃ group enhances metabolic stability and binding affinity. For instance, derivatives have been incorporated into analogs of FDA-approved fluorinated drugs like ciprofloxacin.

- Agrochemical Development: The CF₃ group’s lipophilicity improves membrane permeability in pesticidal candidates, as seen in analogs of sulfoxaflor.

- Materials Science: Used to synthesize fluorinated polymers with enhanced thermal stability and solvent resistance.

Table 2: Synthetic Applications

The compound’s versatility is further demonstrated in late-stage functionalization, where its amino and carboxylate groups undergo selective alkylation, acylation, or click chemistry. For example, Kenis et al. utilized it to synthesize 1,3-oxazinan-2-ones via nucleophilic ring-opening of azetidinium intermediates.

Molecular Architecture and Stereochemical Considerations

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a complex heterocyclic compound with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 grams per mole [1] [2]. The compound features a four-membered azetidine ring as its central structural motif, which is protected by a tert-butyloxycarbonyl group at the nitrogen atom in position 1 [1]. The distinctive molecular architecture incorporates both an amino group and a trifluoromethyl substituent at the 3-position of the azetidine ring, creating a quaternary carbon center that significantly influences the compound's stereochemical properties [1] [2].

The azetidine ring system exhibits considerable strain due to its four-membered cyclic structure, with bond angles deviating significantly from the ideal tetrahedral geometry [9] [12]. This ring strain contributes to the compound's reactivity profile and influences its conformational preferences [9]. The presence of the trifluoromethyl group at the 3-position introduces strong electron-withdrawing effects, which substantially alter the electronic distribution within the molecule [12] [16]. The trifluoromethyl substituent, with its high electronegativity and steric bulk, significantly affects the compound's three-dimensional structure and chemical behavior [15] [16].

The quaternary carbon at position 3 of the azetidine ring creates a sterically congested environment that restricts molecular flexibility [9] [12]. This structural feature, combined with the presence of both electron-donating amino and electron-withdrawing trifluoromethyl groups, results in unique stereochemical considerations [12]. The compound exists as a single diastereomer due to the fixed geometry imposed by the four-membered ring system and the specific substitution pattern [9].

Crystallographic Analysis and Solid-State Behavior

Limited crystallographic data are available for tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate in the current literature [8] [9]. However, related azetidine derivatives have been subjected to extensive X-ray crystallographic analysis, providing insights into the solid-state behavior of this class of compounds [9] [10]. The crystallographic studies of similar trifluoromethyl-substituted azetidines reveal that these compounds typically adopt puckered ring conformations to minimize ring strain [9] [12].

X-ray diffraction data for comparable azetidine derivatives indicate that the four-membered ring typically deviates from planarity, with puckering angles that depend on the nature and position of substituents [9]. The trifluoromethyl group's orientation relative to the azetidine ring plane is influenced by both steric and electronic factors, often adopting conformations that minimize unfavorable interactions [12]. Crystal packing arrangements in related compounds frequently involve hydrogen bonding interactions between the amino groups and carbonyl oxygens of adjacent molecules [8] [10].

The solid-state behavior of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is expected to be influenced by intermolecular hydrogen bonding networks involving the amino functionality and potential weak interactions between trifluoromethyl groups [10] [12]. The bulky tert-butyl protecting group likely influences crystal packing efficiency and may contribute to the formation of distinct polymorphic forms under different crystallization conditions [8] [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features (Proton, Carbon-13, Fluorine-19)

The proton nuclear magnetic resonance spectrum of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits characteristic resonances that reflect its unique molecular structure [13] [14]. The tert-butyl group appears as a sharp singlet in the region of 1.44-1.50 parts per million, integrating for nine protons [13]. The azetidine ring protons manifest as complex multiplets in the region of 4.80-4.90 parts per million, with the methylene protons showing characteristic patterns influenced by the ring strain and substituent effects [13] [14].

The amino group protons typically appear as a broad signal around 5.0-5.2 parts per million, often exhibiting temperature-dependent coalescence behavior due to rapid exchange processes [14] [19]. The coupling patterns observed in the proton spectrum provide valuable information about the conformational preferences of the azetidine ring and the relative orientations of the substituents [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary carbon atoms present in the molecule [13] [14]. The tert-butyl methyl carbons appear around 28-30 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80-82 parts per million [13]. The azetidine ring carbons exhibit characteristic chemical shifts in the range of 55-65 parts per million, with the quaternary carbon bearing the amino and trifluoromethyl substituents showing significant downfield shifts due to the electron-withdrawing effects [14] [19].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, which typically resonates in the region of -60 to -65 parts per million [15] [16]. The fluorine chemical shift is sensitive to the local electronic environment and can provide information about conformational changes and intermolecular interactions [16] [18]. The trifluoromethyl group exhibits characteristic coupling patterns with adjacent protons and carbons, contributing to the overall spectroscopic fingerprint of the compound [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment [19] [21]. The molecular ion peak appears at mass-to-charge ratio 241 corresponding to the protonated molecular ion [M+H]⁺ [19] [20]. The base peak intensity and fragmentation pattern depend on the ionization method employed, with electrospray ionization typically providing stable molecular ion signals [21] [24].

The primary fragmentation pathways involve alpha-cleavage reactions adjacent to the nitrogen atoms in the molecule [21] [23]. Loss of the tert-butyl group (mass 57) from the carbamate functionality represents a major fragmentation route, resulting in a significant fragment ion at mass-to-charge ratio 184 [19] [23]. Additional fragmentation occurs through cleavage of the carbamate bond, leading to loss of carbon dioxide (mass 44) and formation of fragments characteristic of the substituted azetidine core [21] [23].

The trifluoromethyl group contributes to distinctive fragmentation patterns, often involving loss of fluorine atoms or the entire trifluoromethyl unit (mass 69) [19] [22]. These fragmentation processes are particularly valuable for structural elucidation and can distinguish this compound from related analogs lacking the trifluoromethyl substituent [21] [24]. The amino functionality may undergo protonation under positive ion mode conditions, influencing the relative intensities of various fragment ions [19] [21].

Infrared and Raman Spectroscopic Properties

Infrared spectroscopic analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic vibrational bands that confirm the presence of key functional groups [19] [27]. The carbamate carbonyl stretch appears as a strong absorption band around 1719 wavenumbers, consistent with the electron-withdrawing influence of the tert-butyl protecting group [19] [27]. The amino group exhibits stretching vibrations in the region of 3314 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [19] [27].

The trifluoromethyl group contributes several characteristic bands in the infrared spectrum, particularly in the carbon-fluorine stretching region between 1000-1300 wavenumbers [27] [29]. These bands are typically intense and well-resolved, providing unambiguous identification of the trifluoromethyl functionality [27]. The azetidine ring contributes to various bending and stretching vibrations throughout the fingerprint region, with specific patterns that reflect the ring strain and substitution pattern [19] [29].

Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching vibrations within the azetidine ring system [27] [29]. The symmetric stretching modes of the trifluoromethyl group are often more prominent in Raman spectra compared to infrared, offering additional structural confirmation [27]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting for compound identification and purity assessment [27] [29].

Physical Properties and Stability Profile

Solubility Parameters and Partition Coefficients

The solubility characteristics of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate are influenced by the presence of both hydrophilic and lipophilic structural elements [30] [32]. The tert-butyl carbamate group contributes to solubility in organic solvents such as methylene chloride, chloroform, and alcohols [32] [33]. The compound exhibits limited solubility in petroleum ether and shows slight solubility in water due to the presence of the amino functionality and the polar carbamate group [32] [33].

The trifluoromethyl substituent significantly affects the compound's partition behavior between aqueous and organic phases [16] [30]. Trifluoromethyl groups are known to increase lipophilicity while maintaining some polar character due to the high electronegativity of fluorine atoms [16] [43]. This dual nature contributes to unique solubility profiles that distinguish trifluoromethylated compounds from their non-fluorinated analogs [43] [46].

Partition coefficient measurements for related azetidine derivatives suggest that the presence of the tert-butyl protecting group and trifluoromethyl substituent creates favorable distribution patterns for organic synthetic applications [30] [31]. The compound's solubility in various solvents is temperature-dependent, with increased solubility observed at elevated temperatures in most organic media [30] [32].

Thermal Stability Assessment

Thermal stability analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate indicates that the compound exhibits reasonable stability under normal handling conditions [34] [35]. The estimated boiling point of 237.1 ± 40.0 degrees Celsius at 760 millimeters of mercury suggests moderate thermal stability typical of carbamate-protected azetidines [25]. Thermal decomposition typically begins at temperatures exceeding 200 degrees Celsius, with the initial degradation involving cleavage of the carbamate protecting group [34] [38].

The presence of the trifluoromethyl group generally enhances thermal stability compared to non-fluorinated analogs [35] [38]. Trifluoromethyl substituents are known to increase the thermal decomposition temperature due to the strength of carbon-fluorine bonds and the stabilizing effects of fluorine substitution [35] [43]. However, the four-membered azetidine ring system introduces inherent thermal sensitivity due to ring strain, which can promote ring-opening reactions at elevated temperatures [34] [37].

Differential scanning calorimetry studies of related compounds indicate that thermal decomposition proceeds through multiple pathways, including carbamate deprotection, azetidine ring opening, and eventual fragmentation of the trifluoromethyl group [35] [38]. The compound's thermal behavior is influenced by atmospheric conditions, with decomposition rates affected by the presence of oxygen and moisture [34] [38].

Data Tables

Table 1: Basic Molecular Properties of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

| Property | Value | Reference Citation |

|---|---|---|

| Molecular Formula | C₉H₁₅F₃N₂O₂ | [1] [2] |

| Molecular Weight | 240.22 g/mol | [1] [2] |

| CAS Number | 1258652-24-2 | [1] [2] |

| IUPAC Name | tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | [1] |

| InChI Key | ORAKIPUXJZWAKD-UHFFFAOYSA-N | [1] |

| Physical State | Solid | [25] |

| Boiling Point | 237.1 ± 40.0°C at 760 mmHg | [25] |

| Storage Temperature | 2-8°C (refrigerated) | [2] [25] |

| Purity (typical) | ≥97% | [25] |

Table 2: Spectroscopic Characteristics Summary

| Spectroscopic Method | Key Features | Typical Range/Value | Reference Citation |

|---|---|---|---|

| ¹H NMR | tert-butyl singlet ~1.44-1.50 ppm; azetidine CH₂ multiplets ~4.80-4.90 ppm | δ 1.44-1.50 (t-Bu), 4.80-4.90 (CH₂) | [13] [14] |

| ¹³C NMR | Quaternary carbons from tert-butyl and CF₃ groups; azetidine carbons ~55-65 ppm | δ 28-30 (t-Bu CH₃), 80-82 (quaternary C) | [13] [14] |

| ¹⁹F NMR | CF₃ group signal expected ~-60 to -65 ppm region | δ -60 to -65 ppm | [15] [16] |

| IR Spectroscopy | C=O stretch ~1719 cm⁻¹; N-H stretch ~3314 cm⁻¹; C-F stretches 1000-1300 cm⁻¹ | 3314, 1719, 1000-1300 cm⁻¹ | [19] [27] |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 241; fragmentation via α-cleavage and loss of functional groups | m/z 241 [M+H]⁺ | [19] [21] |

Table 3: Stability Profile and Storage Requirements

| Parameter | Requirement/Observation | Notes | Reference Citation |

|---|---|---|---|

| Storage Temperature | Refrigerated storage at 2-8°C | Prevents degradation and maintains purity | [39] [40] [41] |

| Atmospheric Conditions | Store under inert gas (nitrogen/argon) | Prevents oxidation and moisture absorption | [40] [41] [42] |

| Light Sensitivity | Protect from light | Protects photosensitive functional groups | [40] [41] |

| Moisture Sensitivity | Keep in dry conditions | Prevents hydrolysis of carbamate | [40] [41] [45] |

| Chemical Stability | Stable under normal conditions | No hazardous decomposition under normal use | [34] [37] |

| Thermal Decomposition | Decomposition above ~200°C | CF₃ groups generally improve thermal stability | [34] [35] [38] |

| pH Stability | Acid-sensitive (azetidine ring opening possible) | Low pH can cause ring-opening reactions | [37] |

| Shelf Life | Stable when properly stored | Follow manufacturer recommendations | [39] [44] |

Retrosynthetic analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals several strategic disconnection points that guide synthetic planning1. The primary retrosynthetic approaches can be categorized into two fundamental strategies: building block assembly and ring formation methodologies.

The building block approach involves convergent disconnection at key carbon-nitrogen bonds, allowing for the independent synthesis of trifluoromethyl-containing and azetidine-containing fragments [3]. This strategy capitalizes on the availability of commercial trifluoromethyl building blocks and established azetidine chemistry. The convergent nature of this approach enables modular synthesis, where different substitution patterns can be introduced through variation of the building block components.

The ring formation strategy focuses on the construction of the azetidine ring as the final or penultimate step in the synthesis4. This approach involves the preparation of appropriately functionalized acyclic precursors that undergo intramolecular cyclization to form the strained four-membered ring. The strategic advantage of this approach lies in the potential for late-stage diversification and the ability to avoid prolonged exposure of the strained azetidine ring to harsh reaction conditions.

Primary Synthetic Routes

Organocatalytic Enantioselective [2+2] Cycloadditions

Recent developments in organocatalytic methodology have provided access to enantioenriched α-trifluoromethyl azetidines through asymmetric [2+2] cycloadditions6. This approach employs peptide-mimic phosphonium salt catalysts to facilitate the enantioselective cycloaddition of tethered trifluoromethyl ketimines with allenes.

The organocatalytic [2+2] cycloaddition methodology demonstrates exceptional stereochemical control, enabling the synthesis of six-membered ring-fused α-trifluoromethyl azetidines bearing two densely functionalized carbon stereocenters with excellent diastereoselectivity and enantioselectivity (typically >90% ee) [7]. The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it particularly attractive for complex molecule synthesis.

The mechanism involves activation of the ketimine component through hydrogen bonding with the chiral phosphonium catalyst, followed by a concerted [2+2] cycloaddition with the allene component. The stereochemical outcome is controlled by the chiral environment created by the catalyst, with the trifluoromethyl group playing a crucial role in directing the facial selectivity of the cycloaddition.

Ring Closure Methodologies from Acyclic Precursors

The formation of azetidine rings from acyclic precursors represents one of the most reliable approaches for accessing substituted azetidines8. This methodology typically involves the preparation of γ-amino halides, γ-amino alcohols, or related activated derivatives, followed by intramolecular nucleophilic substitution to form the four-membered ring.

For trifluoromethyl-substituted targets, the synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate can be achieved through the cyclization of appropriately substituted γ-chloro-(trifluoromethyl)amines. These precursors are typically prepared from ethyl trifluoroacetoacetate through a series of functional group manipulations including imination, reduction, and halogenation [10].

The cyclization step proceeds through an intramolecular SN2 mechanism, with the rate and efficiency of ring closure being influenced by the electron-withdrawing nature of the trifluoromethyl group. The presence of the CF₃ substituent can both stabilize the carbanionic character in the transition state and increase the electrophilicity of the carbon center, leading to enhanced cyclization rates under basic conditions.

Functionalization of Preformed Azetidine Scaffolds

Direct functionalization of existing azetidine scaffolds provides an alternative approach for introducing the trifluoromethyl and amino substituents11. This strategy is particularly valuable when starting from readily available azetidine derivatives and involves selective functionalization at the 3-position.

The functionalization of preformed azetidine scaffolds can be achieved through various methodologies including α-lithiation followed by electrophilic trapping, metal-catalyzed cross-coupling reactions, and radical-mediated processes. The introduction of the trifluoromethyl group can be accomplished through nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) or through electrophilic trifluoromethylation using Togni-type reagents [13].

The amino functionality can be introduced through amination reactions, often involving the use of electrophilic nitrogen sources such as oxaziridines or through the reduction of nitro or azide precursors. The sequence of functional group introduction must be carefully planned to avoid incompatible reaction conditions and to maximize overall efficiency.

Strain-Release Cyclization Approaches

The utilization of strain-release chemistry has emerged as a powerful strategy for accessing functionalized azetidines, including trifluoromethyl-substituted derivatives3 [15]. This approach capitalizes on the high ring strain present in azabicyclo[1.1.0]butanes (ABBs) to drive ring-opening and subsequent functionalization reactions.

Recent advances have demonstrated the synthesis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes through cyclopropanation of 2-(trifluoromethyl)-2H-azirines with sulfur ylides [3]. These strained intermediates can undergo polar strain-release reactions with various electrophilic partners to provide 3-chloroazetidines, azetidin-3-ols, or cis-2,3-disubstituted azetidines depending on the reaction conditions.

The strain-release approach offers excellent stereocontrol, with reactions typically proceeding with high diastereoselectivity. The reaction with benzyl chloroformate provides 3-chloro-2-(trifluoromethyl)azetidines, which can be further transformed through reduction or substitution reactions. Alternatively, reaction with trifluoroacetic anhydride followed by hydrolysis affords 2-(trifluoromethyl)azetidin-3-ols with trans stereochemistry between the hydroxyl and trifluoromethyl groups.

Stereoselective Synthesis Strategies

Control of the Trifluoromethyl-Bearing Stereocenter

The control of stereochemistry at the trifluoromethyl-bearing carbon center represents a critical challenge in the synthesis of enantioenriched trifluoromethyl azetidines13. Several strategies have been developed to address this challenge, each with distinct advantages and limitations.

Chiral auxiliary-controlled asymmetric trifluoromethylation represents one of the most reliable approaches for stereochemical control. This methodology involves the use of stoichiometric amounts of chiral auxiliaries to direct the facial selectivity of trifluoromethylation reactions. The auxiliary is typically attached to a carbonyl group adjacent to the future stereocenter, and the trifluoromethylation proceeds through a chelated transition state that enforces high diastereoselectivity.

The fluoride-initiated addition of trifluoromethide to chiral keto esters has been demonstrated to proceed with diastereoselectivities up to 86:14, with the major diastereomer being readily purified through crystallization to achieve >99.5:0.5 dr [13]. The stereochemical outcome can be rationalized through analysis of the competing transition states, with the preferred pathway minimizing steric interactions between the trifluoromethyl group and the chiral auxiliary.

Substrate-controlled reactions exploit the inherent bias present in appropriately designed substrates to achieve stereochemical control without the need for external chiral sources. This approach is particularly valuable for the synthesis of 2-(trifluoromethyl)azetidines where the ring constraint can provide significant facial bias.

Asymmetric Catalysis Applications

The application of asymmetric catalysis to trifluoromethyl azetidine synthesis has seen significant developments, particularly in the area of enantioselective [2+2] cycloaddition reactions [17]. The use of chiral phosphonium salt catalysts has enabled the development of highly enantioselective processes for the construction of complex trifluoromethyl-containing azetidine frameworks.

The peptide-mimic phosphonium salt-catalyzed asymmetric [2+2] cycloadditions represent a breakthrough in this area, providing access to enantioenriched α-trifluoromethyl azetidines with excellent stereochemical control6. The catalyst design incorporates elements of secondary structure found in proteins, creating a well-defined chiral pocket that effectively discriminates between the faces of the reacting components.

Chiral transition metal complexes have also been explored for various transformations relevant to trifluoromethyl azetidine synthesis. These include asymmetric hydrogenation of trifluoromethyl-substituted imines, enantioselective trifluoromethylation reactions, and asymmetric cyclization processes. The choice of metal, ligand, and reaction conditions must be carefully optimized to achieve high levels of enantioselectivity while maintaining functional group tolerance.

Protecting Group Strategies in Synthesis

The synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate requires careful consideration of protecting group strategies to ensure selective reactions and to prevent unwanted side reactions during the synthetic sequence18. The presence of multiple reactive functional groups, including the amine, the carbamate, and the strained azetidine ring, necessitates orthogonal protection strategies.

The tert-butoxycarbonyl (Boc) group serves as the primary protection for the azetidine nitrogen in the target compound. This protecting group is particularly advantageous due to its stability under basic conditions and its mild removal using trifluoroacetic acid. The Boc group also provides steric bulk that can influence the stereochemical outcome of reactions at adjacent positions [18].

The protection of the amino group at the 3-position requires careful selection to ensure compatibility with the planned synthetic transformations. Common protecting groups include carbamates (Boc, Cbz), sulfonamides (Ts, Ns), and alkyl groups (benzyl). The choice depends on the specific reaction conditions to be employed and the required orthogonality with other protecting groups in the molecule.

Bus (tert-butanesulfonyl) protection has emerged as particularly valuable for azetidine synthesis due to its unique properties [18]. Unlike traditional sulfonyl protecting groups that require harsh basic or reductive conditions for removal, the Bus group can be cleaved under mild acidic conditions. This is particularly advantageous for azetidine synthesis where the ring strain makes the substrate sensitive to harsh conditions.

The Bus group can be readily introduced through oxidation of the corresponding sulfinamide with m-CPBA, providing access to chiral sulfinamides through Ellman's chemistry. This approach allows for the incorporation of stereochemical control during the protection step, which can then be carried through the subsequent synthetic transformations.

Scale-Up Considerations and Process Chemistry

The translation of laboratory-scale synthetic methodologies to process-scale production requires careful consideration of multiple factors including safety, economics, environmental impact, and operational practicality20. The synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate presents unique challenges due to the presence of both strained ring systems and fluorinated functionality.

Temperature control represents a critical parameter in scale-up operations. Laboratory-scale reactions often employ extreme temperatures (-78°C to reflux) that may be impractical or uneconomical at larger scales due to heat transfer limitations and equipment costs. Process development focuses on identifying reaction conditions that operate within a practical temperature range (-20°C to 80°C) while maintaining acceptable reaction rates and selectivities.

Solvent selection becomes increasingly important at process scale due to environmental, health, and safety considerations. The choice of solvents must balance reaction performance with factors such as toxicity, flammability, environmental impact, and cost. Green chemistry principles favor the use of environmentally benign solvents such as water, alcohols, and other non-toxic alternatives where possible [20].

Continuous flow chemistry has emerged as a valuable tool for scaling certain transformations, particularly those involving hazardous intermediates or requiring precise temperature control [20]. Flow reactors provide enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and the ability to operate under more forcing conditions due to better containment.

The synthesis of azetidinium salts has been successfully demonstrated using continuous flow methodology, achieving gram-scale production with improved safety profiles compared to batch processes. The flow approach enables better control of highly exothermic reactions such as epichlorohydrin aminolysis, reducing the risk of thermal runaway and improving product quality [20].

Waste minimization strategies focus on reducing the environmental footprint of the synthesis through atom-efficient reactions, solvent recycling, and the elimination of chromatographic purifications in favor of crystallization or distillation. The development of telescoped sequences where multiple transformations are performed in a single vessel without isolation of intermediates can significantly reduce waste generation and improve overall efficiency.